molecular formula C16H16N4O B7721788 N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide CAS No. 117067-49-9

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide

Cat. No.: B7721788
CAS No.: 117067-49-9
M. Wt: 280.32 g/mol
InChI Key: UOSLVBIPCWVFIZ-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C16H16N4O and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a benzotriazole moiety linked to a 4-methylphenyl group, which is further connected to an acetamide group. It is known for its applications in various fields, including medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product . The reaction conditions usually involve maintaining the temperature between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity . This compound can modulate various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide stands out due to its unique combination of a benzotriazole moiety with a 4-methylphenyl group and an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[benzotriazol-1-yl-(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-7-9-13(10-8-11)16(17-12(2)21)20-15-6-4-3-5-14(15)18-19-20/h3-10,16H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSLVBIPCWVFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204200
Record name N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117067-49-9
Record name N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117067-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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